molecular formula C12H14BrN3O B3007541 5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide CAS No. 1090670-95-3

5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide

Cat. No.: B3007541
CAS No.: 1090670-95-3
M. Wt: 296.168
InChI Key: KBPGATIJMOJMSA-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide is a chemical compound with a pyridine ring substituted with a bromine atom at the 5-position, a cyano group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide typically involves the following steps:

    Nitrile Formation: The addition of a cyano group to the molecule.

    Amidation: The formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, nitrile formation, and amidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.

    5-chloro-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide: Chlorine atom instead of bromine.

    5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-4-carboxamide: Carboxamide group at the 4-position.

Uniqueness

5-bromo-N-(1-cyano-1,2-dimethylpropyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the cyano group can enhance its potential as a versatile intermediate in organic synthesis and its biological properties.

Properties

IUPAC Name

5-bromo-N-(2-cyano-3-methylbutan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-8(2)12(3,7-14)16-11(17)9-4-10(13)6-15-5-9/h4-6,8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPGATIJMOJMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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